Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Propoxy-1H-indole-2-carboxylic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-Propoxy-1H-indole-2-carboxylic Acid
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I approach molecular building blocks not merely as static structures, but as dynamic tools engineered for specific biological interactions. 5-Propoxy-1H-indole-2-carboxylic acid (CAS: 736940-05-9) is a highly functionalized heterocyclic scaffold that plays a critical role in modern drug discovery. It serves as a foundational pharmacophore in the development of DNA minor groove binders (such as duocarmycin analogs) and highly selective serotonin (5-HT) receptor ligands.
This technical guide provides an authoritative, self-validating framework for the synthesis, characterization, and mechanistic application of this critical intermediate, ensuring that researchers can integrate it into complex drug development pipelines with absolute confidence.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The propoxy substitution at the 5-position significantly alters the lipophilicity of the indole core, which is a critical parameter for blood-brain barrier (BBB) penetration in neuro-therapeutics[1].
| Property | Value |
| Compound Name | 5-propoxy-1H-indole-2-carboxylic acid |
| CAS Number | 736940-05-9 |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| SMILES | CCCOc1ccc2[nH]c(C(=O)O)cc2c1 |
| Core Scaffold | Indole-2-carboxylic acid |
| Key Functional Groups | Carboxylic acid (C2), Propoxy ether (C5), Secondary amine (N1) |
Synthetic Methodologies: A Self-Validating Protocol
Historically, indole-2-carboxylic acids were synthesized via the classic2[2], which involves the condensation of o-nitrotoluene with diethyl oxalate followed by reductive cyclization[3][4]. However, for specific 5-alkoxy derivatives, utilizing a pre-formed indole core is vastly superior in terms of yield and scalability.
The following protocol details the late-stage functionalization of ethyl 5-hydroxyindole-2-carboxylate. Every step is designed with causality in mind—explaining why reagents are chosen—and includes built-in self-validating checkpoints to ensure scientific integrity.
Step 1: Williamson Ether Synthesis (O-Alkylation)
Objective: Selectively alkylate the C5-hydroxyl group without causing N-alkylation at the indole nitrogen.
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Reaction Setup: Dissolve ethyl 5-hydroxyindole-2-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
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Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol (pKa ~10) but too weak to deprotonate the indole NH (pKa ~16.2). This choice strictly prevents unwanted N-alkylation, ensuring regioselectivity.
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Alkylation: Dropwise add 1-bromopropane (1.2 eq). Heat the reaction mixture to 80°C for 4 hours.
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Causality: DMF provides an optimal high-dielectric environment that accelerates the S_N2 displacement of the bromide ion.
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Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete consumption of the highly polar starting material and the appearance of a higher R_f spot confirms successful O-alkylation.
Step 2: Base-Catalyzed Saponification
Objective: Cleave the ethyl ester to reveal the active carboxylic acid pharmacophore.
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Hydrolysis: Dissolve the isolated ethyl 5-propoxyindole-2-carboxylate in a 3:1 mixture of Methanol/Water. Add Lithium Hydroxide (LiOH·H₂O, 3.0 eq) and reflux for 2 hours.
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Causality: LiOH is preferred over NaOH/KOH in mixed aqueous-organic solvent systems due to its superior solubility profile and milder nature, which prevents any potential degradation of the indole core.
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Precipitation: Cool the mixture to 0°C and slowly acidify with 1M HCl until the pH reaches 3.0.
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Causality: The pKa of the indole-2-carboxylic acid is approximately 3.8. Dropping the pH to 3.0 ensures complete protonation of the carboxylate, driving the precipitation of the highly pure target compound from the aqueous matrix.
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Self-Validating Checkpoint: Filter and dry the precipitate.
Two-step synthesis of 5-propoxy-1H-indole-2-carboxylic acid via O-alkylation and saponification.
Mechanistic Role in Drug Design
The utility of 5-propoxy-1H-indole-2-carboxylic acid extends far beyond basic organic chemistry; it is a privileged scaffold in targeted therapeutics.
A. Duocarmycin and CC-1065 Analogs (Oncology)
In the design of cyclopropabenzindole (CBI) analogs—potent anti-tumor antibiotics—the indole-2-carboxylic acid moiety acts as a highly specific DNA minor groove binding domain [5].
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Mechanistic Causality: The planar indole core intercalates non-covalently into AT-rich regions of the DNA minor groove. The 5-propoxy substitution extends the hydrophobic surface area, enhancing van der Waals interactions with the DNA backbone. This precise spatial anchoring positions the reactive CBI pharmacophore perfectly for nucleophilic attack by the N3 position of adenine, resulting in irreversible DNA alkylation and subsequent apoptosis[5].
Mechanism of action for indole-based CBI analogs targeting the DNA minor groove.
B. 5-HT Receptor Ligands (Neurology)
Derivatives of this acid are frequently utilized in the synthesis of6[7].
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Mechanistic Causality: The propoxy chain at the 5-position mimics the spatial orientation of the 5-hydroxyl group found in endogenous serotonin. However, the alkyl ether significantly increases the molecule's overall lipophilicity, which is a critical design choice for enhancing blood-brain barrier (BBB) permeability and optimizing the fit within the hydrophobic binding pocket of the 5-HT receptor.
Analytical Characterization & Validation
To guarantee the integrity of the synthesized 5-propoxy-1H-indole-2-carboxylic acid, the following analytical signatures must be confirmed. This is the final self-validating step before utilizing the compound in downstream biological assays.
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LC-MS (ESI+): The expected pseudomolecular ion [M+H]+ should be observed at m/z 220.2.
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¹H NMR (DMSO-d₆, 400 MHz):
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The definitive proof of successful saponification is the complete disappearance of the ethyl ester signals (the quartet at ~4.3 ppm and the triplet at ~1.3 ppm).
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Diagnostic peaks include the indole NH (typically a broad singlet >11.5 ppm), the carboxylic acid OH (broad singlet, often exchanging with moisture), and the characteristic triplet of the propoxy terminal methyl group at ~1.0 ppm.
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References
- Molaid. "5-propoxy-indole-2-carboxylic acid.
- Google Patents. "US20050026987A1 - CBI analogues of the duocarmycins and CC-1065.
- Google Patents. "EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes.
- Benchchem. "The Synthesis and Ascendancy of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide." Benchchem Technical Resources.
- Wikipedia. "Reissert indole synthesis.
- Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Organic Syntheses, Coll. Vol. 5, p. 567.
Sources
- 1. 5-propoxy-indole-2-carboxylic acid - CAS号 736940-05-9 - 摩熵化学 [molaid.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 - Google Patents [patents.google.com]
- 6. EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes - Google Patents [patents.google.com]
- 7. EP0593513B1 - Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes - Google Patents [patents.google.com]
